

# Lufotrelvir (PF-07304814): Preclinical Administration and Dosing Protocols

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## Compound of Interest

Compound Name: Lufotrelvir

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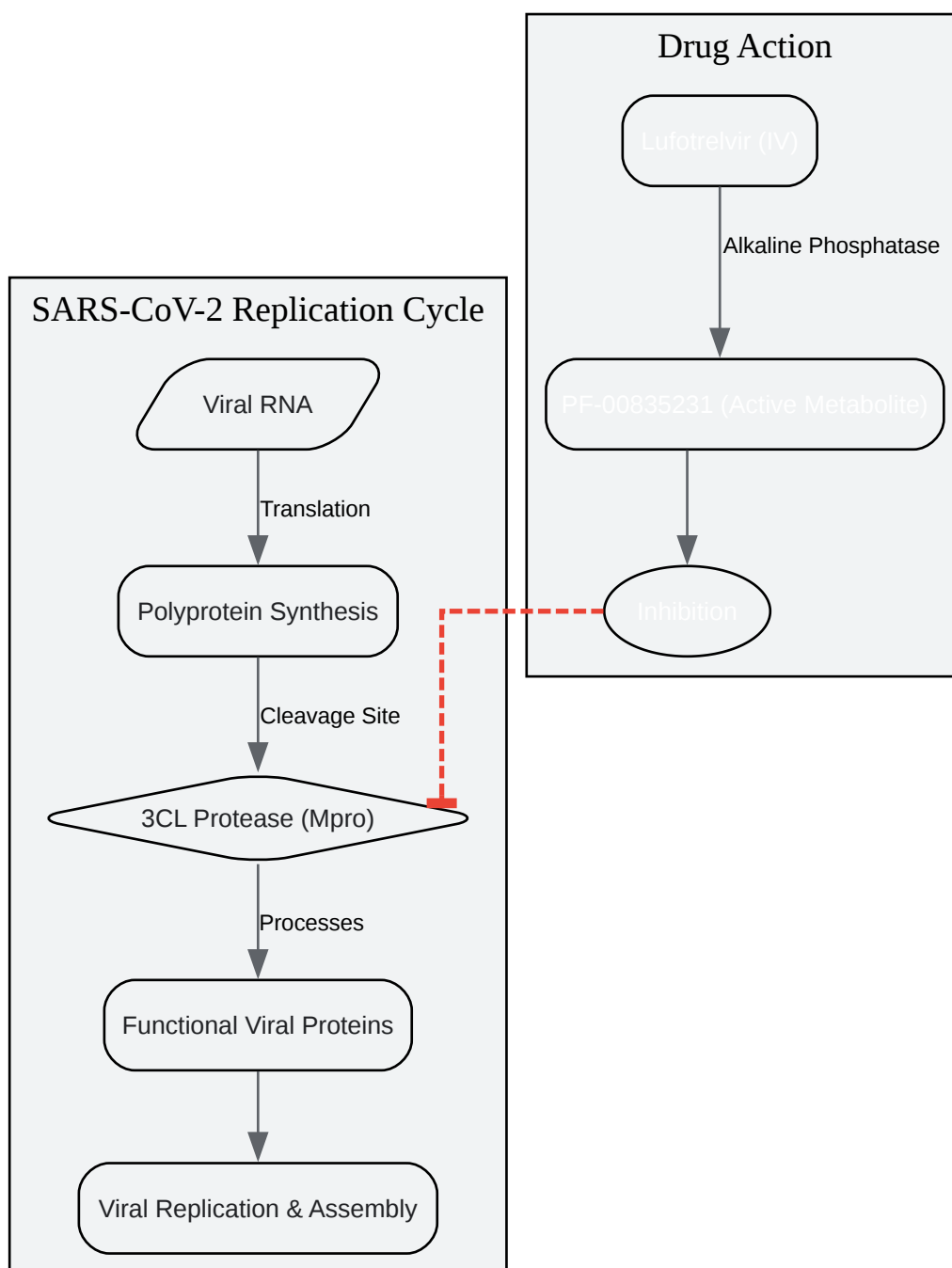
These application notes provide a comprehensive overview of the preclinical administration and dosing of **Lufotrelvir** (PF-07304814), a phosphate prodrug of the 3CL protease inhibitor PF-00835231, investigated for the treatment of SARS-CoV-2 infection. The information is compiled from various preclinical studies in animal models.

## Introduction

**Lufotrelvir** is a water-soluble phosphate prodrug designed for intravenous administration. In vivo, it is rapidly converted by alkaline phosphatases to its active metabolite, PF-00835231, which potently inhibits the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. Due to the low oral bioavailability of both the prodrug and its active form, the intravenous route is the primary mode of administration explored in preclinical and clinical settings.

## Mechanism of Action: 3CL Protease Inhibition

The primary mechanism of action of **Lufotrelvir**'s active metabolite, PF-00835231, is the inhibition of the SARS-CoV-2 3C-like protease (3CLpro or Mpro). This viral enzyme is crucial for the proteolytic processing of polyproteins into functional viral proteins necessary for viral replication and assembly. By blocking this enzyme, PF-00835231 effectively halts the viral life cycle.



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Mechanism of **Lufotrelvir** Action

## Quantitative Data Summary

The following tables summarize the pharmacokinetic and efficacy data for **Lufotrelvir** and its active metabolite, PF-00835231, from preclinical animal studies.

**Table 1: Pharmacokinetic Parameters of Lufotrelvir (PF-07304814) and PF-00835231 in Preclinical Animal Models**

Species	Compound	Administration Route	Half-life (t <sub>1/2</sub> )	Plasma Protein Binding (%)
Rat	Lufotrelvir	Intravenous	0.30 h	62.1%
	PF-00835231	Intravenous	0.72 h	67.3%
Dog	Lufotrelvir	Intravenous	0.5 h	68.8%
	PF-00835231	Intravenous	1.5 h	58.4%
Monkey	Lufotrelvir	Intravenous	2.6 h	63.9%
	PF-00835231	Intravenous	1.2 h	55.9%

Data compiled from multiple sources.

**Table 2: In Vivo Efficacy of PF-00835231 in Mouse Models of SARS-CoV Infection**

Animal Model	Administration Route	Dosing Regimen	Reduction in Lung Viral Titer	Reference
BALB/c Mouse (SARS-CoV-MA15)	Subcutaneous	30 mg/kg BID	95.98%	<a href="#">[1]</a>
Subcutaneous	100 mg/kg BID	99.94%	<a href="#">[1]</a>	
Subcutaneous	300 mg/kg BID	100%	<a href="#">[1]</a>	
Ad5-hACE2 Transgenic Mouse (SARS-CoV-2)	Subcutaneous	100 mg/kg BID	96.18%	<a href="#">[1]</a>

BID: twice daily

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **Lufotrelvir**.

### General Protocol for Intravenous Administration in Rodents

This protocol provides a general guideline for the continuous intravenous infusion of a therapeutic agent in rats, which can be adapted for **Lufotrelvir**.

Materials:

- **Lufotrelvir** (PF-07304814) formulated in a sterile, aqueous vehicle suitable for intravenous injection. The exact formulation for preclinical studies is not publicly disclosed, but a sterile saline or dextrose solution is common.
- Infusion pump
- Catheters and surgical supplies for cannulation

- Restraint system that allows for free movement of the animal (e.g., swivel system)
- Male Sprague-Dawley rats

Procedure:

- Animal Preparation: Acclimatize animals to the laboratory conditions for at least 72 hours prior to the study.
- Surgical Cannulation: Anesthetize the rat and surgically implant a catheter into the femoral or jugular vein. The catheter is then externalized at the nape of the neck. Allow for a post-surgical recovery period.
- Drug Administration:
  - Connect the externalized catheter to the infusion pump via a swivel system to allow the animal to move freely.
  - Prepare the **Lufotrelvir** solution at the desired concentration in the sterile vehicle.
  - Set the infusion pump to deliver the drug at a constant rate to achieve the target daily dose (e.g., continuous infusion over 24 hours).
- Monitoring: Observe the animals for any adverse reactions during and after the infusion period.
- Sample Collection: Collect blood samples at predetermined time points via a separate catheter or a designated sampling site to determine the plasma concentrations of **Lufotrelvir** and PF-00835231.



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Workflow for IV Infusion Study in Rats

## Protocol for In Vivo Efficacy in Ad5-hACE2 Mouse Model

This protocol describes a method to evaluate the antiviral efficacy of a compound against SARS-CoV-2 in a mouse model sensitized to the virus.

Materials:

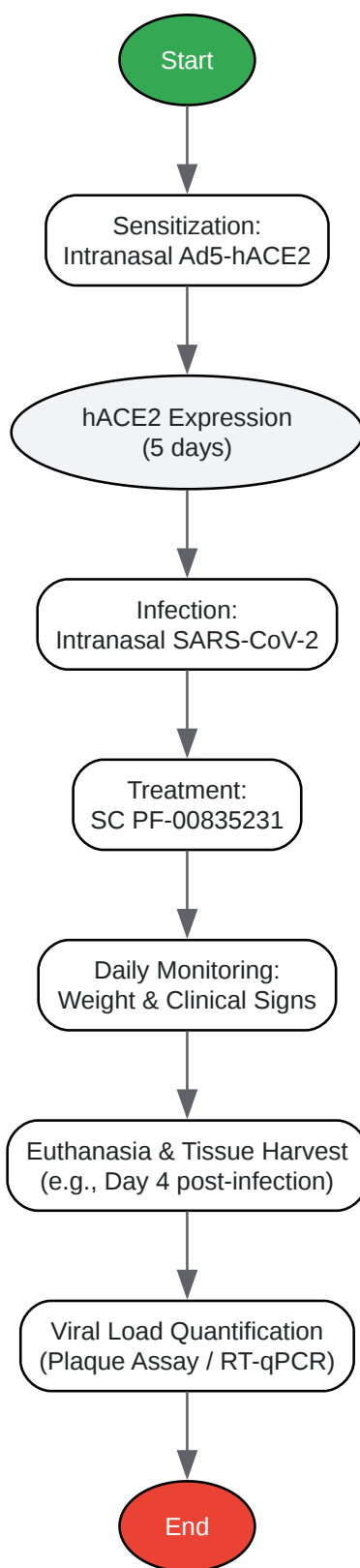
- BALB/c mice
- Adenovirus 5 expressing human ACE2 (Ad5-hACE2)
- SARS-CoV-2 virus stock of known titer
- PF-00835231 formulated for subcutaneous injection (e.g., in a suitable buffer or suspension)
- Biosafety Level 3 (BSL-3) facility and equipment

Procedure:

- Sensitization of Mice:
  - Lightly anesthetize the mice.
  - Intranasally administer a suspension of Ad5-hACE2 to each mouse to induce the expression of the human ACE2 receptor in the respiratory tract.
  - Allow a period of 5 days for hACE2 expression to become established.
- SARS-CoV-2 Infection:
  - On day 5 post-sensitization, anesthetize the mice and intranasally inoculate them with a defined plaque-forming unit (PFU) of SARS-CoV-2.
- Drug Administration:
  - Initiate treatment with PF-00835231 at the desired dosing regimen (e.g., 100 mg/kg, twice daily) via subcutaneous injection. The timing of the first dose can be varied to assess

prophylactic or therapeutic efficacy (e.g., starting at the time of infection or at a specified time post-infection).

- Monitoring and Endpoints:
  - Monitor the mice daily for clinical signs of illness and changes in body weight.
  - At a predetermined endpoint (e.g., 4 days post-infection), euthanize the mice.
  - Harvest the lungs and other relevant tissues.
- Viral Load Quantification:
  - Homogenize the lung tissue.
  - Determine the viral load in the lung homogenate using a quantitative method such as a plaque assay or RT-qPCR.
  - Compare the viral loads in the treated groups to a vehicle-treated control group to determine the percentage reduction.



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### Workflow for In Vivo Efficacy Study



## Safety and Tolerability in Preclinical Studies

In preclinical animal studies, **Lufotrelvir** and its active metabolite were generally well-tolerated. In a study involving continuous intravenous infusion of PF-00835231 in male rats for 4 days at a dose of 246 mg/kg/day, no significant adverse effects were observed. Mild adverse reactions included a 1.3-fold increase in cholesterol, a 1.9- to 3.6-fold increase in triglycerides, and a 1.1-fold increase in phosphorus levels compared to the control group.

## Conclusion

The preclinical data for **Lufotrelvir** demonstrate its potential as an intravenously administered antiviral agent for SARS-CoV-2. The prodrug strategy successfully enables the systemic delivery of the active 3CL protease inhibitor, PF-00835231. The provided protocols offer a foundational framework for researchers to design and execute similar preclinical studies for the evaluation of antiviral candidates. Further optimization of dosing regimens and formulations may be necessary for specific experimental contexts.

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## References

- 1. researchgate.net [researchgate.net]
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